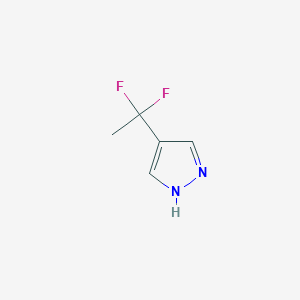

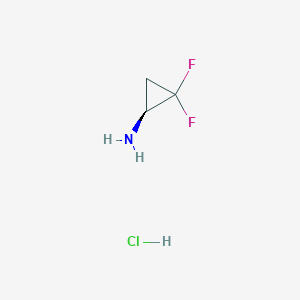

4-(1,1-Difluoroethyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The difluoroethyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of “4-(1,1-Difluoroethyl)-1H-pyrazole” would consist of a pyrazole ring with a difluoroethyl group attached at the 4-position. The presence of the fluorine atoms would likely make the compound somewhat polar .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, “this compound” could potentially undergo a variety of chemical reactions. The pyrazole ring could participate in electrophilic substitution reactions, and the difluoroethyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. The presence of the fluorine atoms could increase its polarity and potentially its boiling point .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Reactivity in Organic Chemistry

4H-Pyrazoles, including derivatives like 4-(1,1-Difluoroethyl)-1H-pyrazole, play a significant role in organic synthesis, particularly in "click" chemistry. Their reactivity, such as in the Diels–Alder reactions, has been a subject of research. For instance, the study by (Abularrage et al., 2020) explores the reactivity of 4-fluoro-4-methyl-4H-pyrazoles in comparison to their difluoro counterparts, providing insights into their stability and reactivity in the presence of biological nucleophiles.

2. Antioxidant and Radical Scavenging Properties

Pyrazole derivatives have been studied for their biological and pharmacological activities, including antioxidant properties. The research conducted by (Karrouchi et al., 2019) highlights the synthesis of novel 3,5-dimethyl-1H-pyrazole derivatives and their in vitro antioxidant activities, demonstrating the potential of pyrazole compounds in biomedical applications.

3. Application in Material Science

Pyrazoles have been used in material science for the synthesis of fluorinated compounds, offering unusual and interesting properties. (Maspero et al., 2012) report an improved preparation of highly fluorinated pyrazoles and their subsequent transformation into functionalized derivatives, highlighting the versatility of pyrazoles in material science.

4. Agrochemical Applications

The pyrazole scaffold, including variants like this compound, is important in the agrochemical industry. For instance, (Zhao et al., 2017) discuss the synthesis of pyrazole carboxamide derivatives and their nematocidal activity against certain pests, indicating their potential use in agriculture.

5. Optical and Electronic Applications

The structural, spectral, and electronic properties of fluorinated pyrazoles are of interest in various applications, including in the development of sensors and electronic materials. The study by (Pedrini et al., 2020) on fluorinated bis(pyrazoles) demonstrates their potential in detecting gases and organic solvents, showcasing the diverse applications of these compounds.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is suggested that the compound may exhibit solvent-dependent photo-physical properties and intramolecular charge transfer (ict) process . The solvent-dependent relaxation process of excited 4-(1,1-Difluoroethyl)-1H-pyrazole, which is affected by the ICT process, has been analyzed .

Biochemical Pathways

The compound shows apparent two-photon fluorescence properties , suggesting it may influence pathways related to photon absorption and emission in certain environments.

Result of Action

It has been observed that the compound exhibits two-photon fluorescence properties , which could potentially be used in applications such as two-photon fluorescence imaging.

Action Environment

The action of this compound is influenced by environmental factors . For instance, its photoluminescence behavior is temperature-dependent, with its radiative lifetime and photoluminescence quantum yield decreasing with increasing temperature . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Eigenschaften

IUPAC Name |

4-(1,1-difluoroethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-8-9-3-4/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXALPFRWSJBGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNN=C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887538.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2887547.png)

![4-fluoro-3-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2887548.png)

![Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B2887549.png)

![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2887551.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)

![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)

![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)